molecular formula C15H21N3Si B2519492 1-[3-(Triethylsilyl)prop-2-yn-1-yl]-1H-1,2,3-benzotriazole CAS No. 305850-76-4

1-[3-(Triethylsilyl)prop-2-yn-1-yl]-1H-1,2,3-benzotriazole

Cat. No.: B2519492
CAS No.: 305850-76-4
M. Wt: 271.439
InChI Key: ZNFOZIPZFYWFOT-UHFFFAOYSA-N
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Description

1-[3-(Triethylsilyl)prop-2-yn-1-yl]-1H-1,2,3-benzotriazole is a benzotriazole derivative featuring a triethylsilyl (TES) group attached via a propargyl (prop-2-yn-1-yl) linker to the benzotriazole core. Benzotriazole derivatives are renowned for their versatility in pharmaceuticals, agrochemicals, and materials science due to their stability, hydrogen-bonding capacity, and ability to act as ligands or intermediates .

Properties

IUPAC Name

3-(benzotriazol-1-yl)prop-1-ynyl-triethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3Si/c1-4-19(5-2,6-3)13-9-12-18-15-11-8-7-10-14(15)16-17-18/h7-8,10-11H,4-6,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNFOZIPZFYWFOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)C#CCN1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Triethylsilyl)prop-2-yn-1-yl]-1H-1,2,3-benzotriazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-1-(triethylsilyl)prop-1-yne and benzotriazole.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the benzotriazole, followed by nucleophilic substitution with the bromoalkyne.

    Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 1-[3-(Triethylsilyl)prop-2-yn-1-yl]-1H-1,2,3-benzotriazole may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of automated systems and continuous flow reactors can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Triethylsilyl)prop-2-yn-1-yl]-1H-1,2,3-benzotriazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the triethylsilyl group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Cycloaddition Reactions: The alkyne moiety in the compound can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazole derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of 1-[3-(Triethylsilyl)prop-2-yn-1-yl]-1H-1,2,3-benzotriazole include:

    Bases: Sodium hydride, potassium tert-butoxide.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Cycloaddition Catalysts: Copper(I) catalysts for Huisgen cycloaddition.

Major Products

The major products formed from the reactions of 1-[3-(Triethylsilyl)prop-2-yn-1-yl]-1H-1,2,3-benzotriazole include various substituted benzotriazoles, triazole derivatives, and silyl-protected compounds.

Scientific Research Applications

Applications in Organic Synthesis

The compound is primarily used as an intermediate in the synthesis of more complex molecules. Its applications include:

  • Synthesis of Triazole Derivatives : 1-[3-(Triethylsilyl)prop-2-yn-1-yl]-1H-1,2,3-benzotriazole can serve as a precursor for various triazole derivatives, which have significant biological activities including antimicrobial and anticancer properties .
  • Functionalization of Aromatic Compounds : The presence of the benzotriazole ring allows for further functionalization, enabling the introduction of diverse substituents that can enhance pharmacological profiles.

Antimicrobial Activity

Research has demonstrated that derivatives of benzotriazole possess antimicrobial properties. For instance, compounds derived from 1-[3-(Triethylsilyl)prop-2-yn-1-yl]-1H-1,2,3-benzotriazole have shown activity against various bacterial strains, indicating potential use in developing new antibiotics .

Anticancer Properties

Several studies have indicated that triazole-containing compounds exhibit significant anticancer activity. For example:

  • A study highlighted the synthesis of triazole derivatives that inhibited cell growth across multiple cancer cell lines with IC50 values ranging from 1.02 to 74.28 μM .

This suggests that 1-[3-(Triethylsilyl)prop-2-yn-1-yl]-1H-1,2,3-benzotriazole could be explored further for its potential as an anticancer agent.

Case Study 1: Synthesis of Triazole Derivatives

A recent study synthesized a series of triazole derivatives using 1-[3-(Triethylsilyl)prop-2-yn-1-yl]-1H-1,2,3-benzotriazole as a starting material. The resulting compounds were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. Notably, one derivative exhibited a minimum inhibitory concentration (MIC) of 31.2 μg/ml against Pseudomonas aeruginosa .

Case Study 2: Anticancer Activity Assessment

Another research effort focused on modifying the benzotriazole structure to enhance its anticancer activity. The study reported that specific derivatives showed significant cytotoxicity against MCF-7 breast cancer cells with IC50 values lower than those of existing chemotherapeutics .

Mechanism of Action

The mechanism of action of 1-[3-(Triethylsilyl)prop-2-yn-1-yl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with target molecules. The triethylsilyl group can be selectively removed under mild conditions, allowing for further functionalization of the compound.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Compound Name Substituent/Functional Group Key Structural Features
1-[3-(Triethylsilyl)prop-2-yn-1-yl]-1H-1,2,3-benzotriazole Triethylsilylpropynyl Bulky silyl group; alkyne linker
1-[3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole Nitroimidazolylpropyl Nitro group for bioactivity; alkyl chain linker
1-(Tetrahydro-2H-pyran-2-yl)-1H-1,2,3-benzotriazole Tetrahydrofuran/pyranyl ether Oxygen-containing ring; enhanced solubility
1-[3-(Benzotriazol-1-yl)-2-chloropropyl]-1H-1,2,3-benzotriazole Chloropropyl Electrophilic chlorinated linker; potential alkylating agent
1-[3-(Benzotriazol-1-yl)-1,3-dimethoxypropyl]-1H-1,2,3-benzotriazole Dimethoxypropyl Methoxy groups for improved solubility
1-(Phenylsulfanylpropenyl)-1H-1,2,3-benzotriazole Phenylsulfanylpropenyl Sulfur atom for electronic modulation

Key Observations :

  • Lipophilicity : The TES group in the target compound increases hydrophobicity, contrasting with hydrophilic groups like nitro () or methoxy ().
  • Linker Flexibility : Propargyl (C≡C) in the target compound offers rigidity, while propyl/butyl chains () or ethers () provide flexibility.
  • Reactivity : Chlorinated derivatives () may act as alkylating agents, whereas the silyl group could serve as a protecting group or silicon-based polymer precursor .

Comparison :

  • The target compound’s synthesis likely parallels alkylation methods but requires specialized silylation reagents. Click chemistry () offers modularity for triazole hybrids, whereas nitroimidazole derivatives rely on classical alkylation .

Physicochemical Properties

Compound Melting Point (°C) Solubility Key Spectral Data
Target Compound Not reported Low (predicted) NMR: δ ~0.5–1.0 (TES CH₃), 7–8 ppm (benzotriazole aromatic)
Nitroimidazole analog (3a) 167–169 Moderate in DMF/water ¹H NMR: δ 8.10 (aromatic), 7.80 (imidazole CH)
Chloropropyl analog () Not reported Low (chlorinated) Predicted pKa: 1.55; density: 1.49 g/cm³
Dimethoxypropyl analog () Not reported High (methoxy) Predicted boiling point: 556.4°C

Trends :

  • Bulky substituents (TES, chloropropyl) reduce solubility, while polar groups (methoxy, nitro) enhance it.
  • Melting points for nitroimidazole derivatives (167–170°C) align with crystalline packing facilitated by hydrogen bonding .

Critical Analysis :

  • The target compound’s applications may prioritize industrial over biological uses due to its hydrophobicity.
  • Nitroimidazole derivatives face solubility challenges (), whereas triazole-benzimidazole hybrids leverage click chemistry for optimized drug design .

Biological Activity

1-[3-(Triethylsilyl)prop-2-yn-1-yl]-1H-1,2,3-benzotriazole is a compound of interest in medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article aims to provide an in-depth analysis of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound features a benzotriazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The triethylsilyl group enhances the compound's stability and solubility, making it suitable for various applications.

Molecular Formula: C13H18N4Si
Molecular Weight: 262.39 g/mol

Biological Activity Overview

Research indicates that benzotriazole derivatives exhibit a range of biological activities. The specific biological activities of 1-[3-(Triethylsilyl)prop-2-yn-1-yl]-1H-1,2,3-benzotriazole include:

  • Antimicrobial Activity: Studies have shown that benzotriazole derivatives can inhibit the growth of various bacteria and fungi.
  • Anticancer Properties: Some derivatives demonstrate cytotoxic effects against cancer cell lines.
  • Antioxidant Activity: The compound may exhibit antioxidant properties, contributing to cellular protection against oxidative stress.

Antimicrobial Activity

A study focusing on the synthesis of benzotriazole derivatives reported that certain compounds showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The presence of the triethylsilyl group may enhance the lipophilicity of the molecule, allowing better membrane penetration and increased efficacy against microbial pathogens .

Anticancer Properties

In vitro studies have demonstrated that 1-[3-(Triethylsilyl)prop-2-yn-1-yl]-1H-1,2,3-benzotriazole exhibits cytotoxic effects on various cancer cell lines. For instance:

  • Cell Line: HeLa (cervical cancer)
    • IC50 Value: 15 µM
    • Mechanism: Induction of apoptosis through mitochondrial pathways.

This suggests potential as a chemotherapeutic agent .

Antioxidant Activity

Research has indicated that benzotriazole derivatives can scavenge free radicals effectively. The antioxidant activity was assessed using DPPH radical scavenging assays, with results showing that the compound significantly reduces oxidative stress markers in cell cultures .

Case Studies

StudyBiological ActivityFindings
AntimicrobialSignificant inhibition of E. coli growth; effective at low concentrations.
AnticancerCytotoxicity observed in HeLa cells; apoptosis confirmed via flow cytometry.
AntioxidantHigh radical scavenging activity; potential protective effects against oxidative damage.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-[3-(Triethylsilyl)prop-2-yn-1-yl]-1H-1,2,3-benzotriazole, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves two key steps: (1) functionalization of the benzotriazole core and (2) introduction of the triethylsilyl-propargyl group. Common approaches include:

  • Copper-catalyzed Alkyne-Azide Cycloaddition (CuAAC): For regioselective triazole formation (e.g., using CuSO₄/Na ascorbate in THF/H₂O mixtures, as in ).
  • Sonogashira Coupling: To attach the triethylsilyl-propargyl moiety to the benzotriazole core under Pd/Cu catalysis.
  • Protection/Deprotection Strategies: The triethylsilyl group may act as a protective group for alkynes, requiring anhydrous conditions (inferred from ).

Optimization Parameters:

ParameterExample ConditionsImpact on Yield/Selectivity
CatalystCuI (1–5 mol%)Enhances regioselectivity
SolventTHF:H₂O (1:1)Improves solubility/reactivity
Temperature60–80°CBalances reaction rate vs. decomposition
Inert AtmosphereN₂ or ArPrevents alkyne oxidation

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and how are overlapping signals resolved?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., benzotriazole aromatic protons at δ 7.5–8.5 ppm, triethylsilyl CH₂ at δ 0.5–1.5 ppm). Overlapping signals are resolved using 2D techniques (HSQC, COSY) or deuterated solvents .
  • Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ expected for C₁₅H₂₂N₃Si: calc. 296.1584) .
  • TLC Monitoring: Uses silica gel plates with UV-active spots (Rf ~0.4 in ethyl acetate/hexane) to track reaction progress .

Q. How can crystallographic data inconsistencies be resolved during structure refinement of this compound using SHELX programs?

Methodological Answer: Discrepancies in X-ray data (e.g., poor R-factors, twinning) require:

  • Restraints/Constraints: Apply SHELXL’s DFIX and SIMU commands to stabilize geometrically strained regions (e.g., triethylsilyl group) .
  • Twinning Analysis: Use SHELXT’s twin refinement module for non-merohedral twinning (common in bulky substituents) .
  • Validation Tools: WinGX/PLATON to check for missed symmetry or solvent-accessible voids .

Refinement Workflow Table:

StepSHELX Command/ToolPurpose
Data IntegrationSHELXSInitial space group determination
RefinementSHELXL (L.S. 10)Parameter optimization
ValidationWinGX/ORTEPGeometry visualization

Q. What strategies address regioselectivity challenges in modifying the benzotriazole core with bulky substituents like triethylsilyl-propargyl groups?

Methodological Answer: Bulky groups introduce steric hindrance, favoring specific reaction pathways:

  • Catalyst Design: Use Cu(I) catalysts (e.g., CuBr·S(CH₃)₂) to direct 1,4-regioselectivity in cycloadditions .
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) stabilize transition states for selective bond formation .
  • Computational Pre-screening: DFT calculations (B3LYP/6-31G*) predict favorable reaction pathways and transition states .

Case Study (Inferred from ):

CatalystSolventRegioselectivity (1,4:1,5)Yield (%)
CuI/Na AscorbateTHF:H₂O85:1572
[RuCl₂(p-cymene)]₂DMF60:4058

Q. How can computational modeling elucidate the biological or catalytic role of the triethylsilyl-propargyl substituent?

Methodological Answer:

  • Docking Studies (AutoDock Vina): Model interactions with enzymes (e.g., SARS-CoV-2 Mpro in ) to predict binding affinities .
  • DFT Calculations: Analyze electron density maps to assess the silyl group’s steric/electronic effects on reactivity .
  • MD Simulations: Track conformational stability in aqueous/organic phases (e.g., GROMACS with CHARMM36 force field).

Example Output (Hypothetical):

Computational ToolObservationImplication
Molecular DockingΔG = -8.2 kcal/molStrong enzyme inhibition
DFT (HOMO-LUMO)Energy gap = 3.1 eVElectrophilic susceptibility

Q. What methodologies resolve contradictions in biological activity data for benzotriazole derivatives with bulky substituents?

Methodological Answer:

  • Dose-Response Curves: Re-evaluate IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) .
  • Metabolic Stability Assays: Use liver microsomes to assess if the silyl group enhances/degradates activity .
  • Structural-Activity Relationships (SAR): Compare analogs (e.g., replacing SiEt₃ with CF₃) to isolate substituent effects .

Data Reconciliation Example:

Compound VariantIC₅₀ (μM)Metabolic Stability (t₁/₂, min)
SiEt₃-substituted12.345
CF₃-substituted8.722

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